molecular formula C23H16Br2N2O2S2 B2880490 N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) CAS No. 391224-10-5

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)

Cat. No.: B2880490
CAS No.: 391224-10-5
M. Wt: 576.32
InChI Key: CAHWVVRUYYEYPC-UHFFFAOYSA-N
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Description

N,N'-(Methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) is a symmetric bis-carboxamide compound featuring a central methylenebis(4,1-phenylene) core linked to two 5-bromothiophene-2-carboxamide groups. This structure combines aromatic rigidity from the phenylene units with electron-withdrawing bromine substituents on the thiophene rings, which may enhance thermal stability and influence electronic properties.

Properties

IUPAC Name

5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHWVVRUYYEYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 5-Bromothiophene-2-carboxylic Acid

5-Bromothiophene-2-carboxylic acid is synthesized through bromination of thiophene-2-carboxylic acid using bromine in acetic acid or via directed metallation followed by quenching with carbon dioxide. Patent data highlights the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) for regioselective bromination, yielding >85% purity after recrystallization.

Central Linker: 4,4'-Methylenedianiline

4,4'-Methylenedianiline, commercially available, serves as the diamine backbone. Its reactivity is enhanced by deprotonation with bases such as triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP), facilitating nucleophilic attack on activated carboxylic acid derivatives.

Coupling Strategies and Reaction Optimization

Acyl Chloride-Mediated Amidation

The most reported method involves converting 5-bromothiophene-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 4,4'-methylenedianiline in anhydrous THF or dichloromethane (DCM) yields the bis-amide.

Procedure:

  • Acyl Chloride Formation:
    • 5-Bromothiophene-2-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in DCM for 3 hr. Excess SOCl₂ is removed under vacuum.
  • Coupling Reaction:
    • The acyl chloride is added dropwise to a stirred solution of 4,4'-methylenedianiline (5 mmol) and NEt₃ (20 mmol) in THF at 0°C. The mixture is warmed to room temperature and stirred for 12 hr.
  • Workup:
    • The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol/water (1:1) to afford the product (Yield: 68–72%).

Key Variables:

  • Solvent: THF > DCM > toluene (higher yields in polar aprotic solvents).
  • Base: NEt₃ outperforms DMAP due to superior solubility and lower cost.

Carbodiimide-Based Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method avoids handling corrosive acyl chlorides and is preferred for sensitive substrates.

Procedure:

  • Activation:
    • 5-Bromothiophene-2-carboxylic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in DMF for 1 hr at 0°C.
  • Amidation:
    • 4,4'-Methylenedianiline (5 mmol) is added, and the reaction is stirred at 25°C for 24 hr.
  • Purification:
    • The crude product is precipitated with ice-water, filtered, and chromatographed on silica gel (hexane/ethyl acetate) to isolate the bis-amide (Yield: 60–65%).

Optimization Insights:

  • Coupling Agents: EDC/HOBt > DCC (reduced side products).
  • Temperature: Prolonged room-temperature reactions enhance conversion over reflux conditions.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Reaction Time (hr) Scalability
Acyl Chloride 68–72 ≥95 12 High
EDC/HOBt 60–65 ≥90 24 Moderate

Trade-offs:

  • Acyl chloride routes offer higher yields but require stringent moisture control.
  • Carbodiimide methods are milder but necessitate chromatographic purification.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 2H, NH), 7.85 (d, J = 4.0 Hz, 2H, thiophene-H3), 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 7.30 (d, J = 8.4 Hz, 4H, Ar-H), 3.92 (s, 2H, CH₂).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Crystallographic Insights

While single-crystal data for the title compound is unavailable, analogous bis-amides exhibit planar aromatic systems with intramolecular hydrogen bonding between amide NH and carbonyl groups, stabilizing the structure.

Industrial Applications and Patented Derivatives

Patent US20060116519A1 discloses brominated heterocycles as intermediates in pharmaceutical synthesis, underscoring the relevance of bromothiophene carboxamides in drug discovery. The methylene-bridged diphenyl core may enhance binding affinity in kinase inhibitors or polymer additives, though specific applications remain proprietary.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The bromothiophene groups can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : The carboxamide groups can be reduced to amines.

  • Substitution: : The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 5-bromothiophene-2-sulfoxide or 5-bromothiophene-2-sulfone.

  • Reduction: : Formation of 5-bromothiophene-2-carboxamide amine.

  • Substitution: : Formation of various substituted bromothiophenes.

Scientific Research Applications

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Applied in the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The methylenebis(4,1-phenylene) scaffold is a common motif in bis-carboxamide chemistry. Key analogs and their substituent variations include:

Compound Name Substituents/R Groups Key Structural Features Reference
N,N'-(Methylenebis(4,1-phenylene))bis(2,2-dimethylhydrazinecarboxamide) 2,2-Dimethylhydrazinecarboxamide Hydrazine-derived carboxamide; potential for chelation or hydrogen bonding
N,N'-(Methylenebis(4,1-phenylene))bis(2-cyanoacetamide) 2-Cyanoacetamide Electron-withdrawing cyano groups; precursor for heterocyclic synthesis
(N′,N′′′)-3,3′-((Methylenebis(4,1-phenylene))bis(azanediyl))bis(N′-(2-oxoindolin-3-ylidene)propanehydrazide) Indolin-3-ylidene propanehydrazide Extended conjugation via hydrazone linkage; potential antioxidant/anticancer activity
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) 4-Chlorophenyl and trifluoromethylphenyl Halogenated and fluorinated substituents; enhanced lipophilicity

Key Observations :

  • Steric Effects : Bulky substituents like 2,2-dimethylhydrazinecarboxamide or trifluoromethylphenyl reduce molecular flexibility, whereas the planar thiophene ring in the target compound may enhance π-π stacking interactions.

Physical and Spectroscopic Properties

Melting Points :

  • Analogs with rigid substituents (e.g., compound 34: >300°C decomposition ) exhibit higher thermal stability than those with flexible side chains (e.g., compound 33: 166–167°C ). The bromine atoms in the target compound may elevate its melting point relative to non-halogenated analogs.

Spectroscopic Data :

  • IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) are consistent across analogs . Bromine in the target compound may shift absorption bands due to inductive effects.
  • NMR : Aromatic protons in the methylenebis(phenylene) core resonate at δ 7.2–7.8 ppm, while thiophene protons in the target compound would appear downfield (δ ~7.5–8.0 ppm) due to bromine’s deshielding effect .

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